1,2,6-Hexanetriol

Description

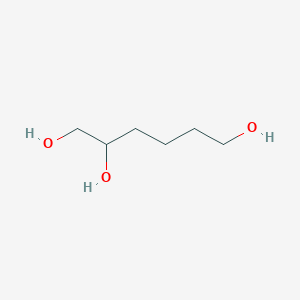

Structure

3D Structure

Properties

IUPAC Name |

hexane-1,2,6-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c7-4-2-1-3-6(9)5-8/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWVMLYRJXORSEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041224 | |

| Record name | 1,2,6-Hexanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, light yellow, viscous liquid; [Aldrich MSDS] | |

| Record name | 1,2,6-Hexanetriol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9552 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000791 [mmHg] | |

| Record name | 1,2,6-Hexanetriol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9552 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

106-69-4 | |

| Record name | 1,2,6-Hexanetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,6-Hexanetriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 106-69-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,6-Hexanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,6-Hexanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexane-1,2,6-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,6-HEXANETRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W45XXM0XWE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of 1,2,6-Hexanetriol: An In-depth Technical Guide for Spectroscopic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,6-Hexanetriol (CAS: 106-69-4) is a trihydric alcohol, specifically a triol, characterized by a six-carbon chain with hydroxyl groups at the 1, 2, and 6 positions.[1][2] This structure, featuring both a vicinal diol and a primary alcohol separated by a flexible hydrocarbon chain, imparts a unique combination of properties. It presents as a clear, colorless to light yellow, viscous, and hygroscopic liquid.[3] Its similarity to glycerol, but with lower hygroscopicity and higher thermal stability, makes it a valuable component in various applications, including as a solvent, humectant, and plasticizer in the pharmaceutical, cosmetic, and polymer industries.[1]

For researchers, particularly in drug development and materials science, a thorough understanding of the physicochemical properties of this compound is paramount for its effective application and analysis. These properties directly influence its behavior in formulations and dictate the optimal methods for its characterization by spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide provides a comprehensive overview of these properties, details the experimental protocols for their determination, and explores their implications for spectroscopic analysis.

Physicochemical Data of this compound

The following table summarizes the key physicochemical properties of this compound, providing a quantitative basis for its application in spectroscopic studies.

| Property | Value |

| Molecular Formula | C₆H₁₄O₃ |

| Molecular Weight | 134.17 g/mol |

| Appearance | Clear, colorless to light yellow, viscous liquid |

| Boiling Point | 178 °C at 5 mmHg |

| Melting Point | -32.8 °C |

| Density | 1.106 g/mL at 20 °C |

| Refractive Index (n²⁰/D) | 1.477 |

| Viscosity | 2564 cP at 25 °C |

| Flash Point | 191 °C (375 °F) |

| Water Solubility | Miscible |

| Hygroscopicity | Hygroscopic |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to both quality control and the interpretation of spectroscopic data. Below are detailed methodologies for key experiments.

Determination of Refractive Index using an Abbe Refractometer

The refractive index is a measure of how light propagates through a substance and is a crucial parameter for purity assessment.

-

Principle: An Abbe refractometer measures the critical angle of a liquid sample, which is the angle of incidence beyond which total internal reflection occurs. This critical angle is directly related to the refractive index.

-

Procedure:

-

Calibration: Calibrate the instrument using distilled water, which has a known refractive index of 1.3330 at 20°C.[4]

-

Sample Application: Open the prism assembly and place 2-3 drops of this compound onto the surface of the lower prism using a clean pipette.[4][5]

-

Measurement: Close the prism assembly and allow the sample to spread into a thin film. Turn on the light source and look through the eyepiece. Adjust the handwheel to bring the light and dark fields into view.[5] Rotate the compensator dial to eliminate any color fringes and sharpen the borderline.[5] Align the borderline precisely with the crosshairs in the eyepiece.

-

Reading: Depress the switch to illuminate the scale and read the refractive index value.[5] Record the temperature, as refractive index is temperature-dependent.

-

Cleaning: Thoroughly clean the prism surfaces with a soft tissue and an appropriate solvent (e.g., ethanol (B145695) or isopropanol) after the measurement.[4]

-

Determination of Boiling Point using a Thiele Tube

The boiling point is a key indicator of the volatility and purity of a liquid.

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. The Thiele tube method allows for uniform heating of the sample.[6]

-

Procedure:

-

Sample Preparation: Place a small amount (a few milliliters) of this compound into a small test tube.[6]

-

Capillary Tube: Take a capillary tube, seal one end, and place it, open-end down, into the test tube containing the sample.

-

Assembly: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing heat-stable oil (e.g., mineral oil), ensuring the sample is below the oil level.

-

Heating: Gently heat the side arm of the Thiele tube.[6] As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Observation: Continue heating until a steady stream of bubbles is observed. Then, remove the heat.

-

Reading: The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[6]

-

Determination of Density using a Pycnometer

Density is a fundamental physical property that can be used to assess the purity and composition of a substance.

-

Principle: A pycnometer is a flask with a specific, accurately known volume. The density of a liquid is determined by measuring the mass of the liquid that fills this known volume.[7][8]

-

Procedure:

-

Tare Weight: Thoroughly clean and dry the pycnometer and measure its empty mass (M1) on an analytical balance.[9]

-

Sample Filling: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to exit through the capillary.[9]

-

Thermal Equilibration: Place the filled pycnometer in a thermostatic bath at a constant temperature (e.g., 20°C) until the liquid reaches thermal equilibrium.[9]

-

Final Weighing: Carefully dry the exterior of the pycnometer and measure its mass (M2).[9]

-

Calculation: The density (ρ) is calculated using the formula: ρ = (M2 - M1) / V, where V is the calibrated volume of the pycnometer.

-

Determination of Viscosity using a Rotational Viscometer

Viscosity, a measure of a fluid's resistance to flow, is a critical property for handling and formulation. For polyols like this compound, ASTM D4878 provides a standard method.[10][11][12]

-

Principle: A rotational viscometer measures the torque required to rotate a spindle immersed in the fluid at a constant speed. The viscosity is proportional to this torque.

-

Procedure:

-

Instrument Setup: Select the appropriate spindle and rotational speed based on the expected viscosity of this compound.

-

Sample Preparation: Place a sufficient amount of the sample in a container and bring it to the desired temperature (e.g., 25°C) in a constant temperature bath.[11]

-

Measurement: Immerse the spindle into the liquid up to the immersion mark. Start the motor and allow the reading to stabilize.

-

Reading: Record the torque reading from the instrument.

-

Calculation: Convert the torque reading to a viscosity value (in centipoise, cP) using the calibration factor for the specific spindle and speed used.

-

Spectroscopic Analysis and the Influence of Physicochemical Properties

The physicochemical properties of this compound are intrinsically linked to its spectroscopic signatures.

Infrared (IR) Spectroscopy

-

Influence of Hydroxyl Groups and Hydrogen Bonding: The presence of three hydroxyl (-OH) groups is the most dominant feature in the IR spectrum of this compound. These groups lead to strong intermolecular hydrogen bonding. This results in a very broad and intense absorption band in the region of 3600-3200 cm⁻¹ for the O-H stretching vibration.[13][14][15][16] The broadness of this peak is a direct consequence of the different hydrogen-bonding environments within the liquid.[14] A strong C-O stretching absorption is also expected near 1050 cm⁻¹.[15][16]

-

Sample Preparation (ATR-FTIR): Due to its high viscosity, Attenuated Total Reflectance (ATR) is the preferred method for obtaining an IR spectrum of this compound.[17][18][19]

-

Protocol: A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond). The spectrum is then collected. This method requires minimal sample preparation and is easy to clean.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Influence of Hygroscopicity: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This absorbed water will appear as a peak in the ¹H NMR spectrum, which can overlap with and obscure the signals from the hydroxyl protons.

-

Protocol for Hygroscopic Samples: To minimize water contamination, samples should be handled in a dry environment (e.g., a glove box) if possible.[20] Use of dried deuterated solvents is crucial.[21] A common technique to identify the -OH proton signals is to add a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube. The labile hydroxyl protons will exchange with deuterium, causing their signals to disappear from the ¹H NMR spectrum.

-

-

¹H NMR Spectral Features:

-

The protons on carbons bearing the hydroxyl groups (H-C-O) are deshielded and will appear downfield, typically in the 3-4 ppm range.[22]

-

The remaining methylene (B1212753) (-CH₂-) protons will resonate further upfield.

-

The hydroxyl (-OH) protons will appear as a broad signal, and their chemical shift can be variable depending on concentration, temperature, and solvent.

-

-

¹³C NMR Spectral Features: The carbons attached to the electron-withdrawing hydroxyl groups will be deshielded and appear at lower field (higher ppm values), typically in the range of 50-80 δ.[15]

Mass Spectrometry (MS)

-

Influence of Boiling Point and Polarity: The high boiling point of this compound makes it unsuitable for direct analysis by techniques requiring high volatility, such as standard gas chromatography-mass spectrometry (GC-MS) without derivatization. Electrospray ionization (ESI) is a more suitable technique due to the polar nature of the molecule.

-

Protocol for Direct Infusion ESI-MS: The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or water/acetonitrile) at a low concentration (typically in the µM range).[23] This solution is then introduced directly into the ESI source via a syringe pump at a constant flow rate.[24]

-

-

Fragmentation Patterns: In mass spectrometry, alcohols typically undergo two main fragmentation pathways:

-

α-Cleavage: This involves the breaking of a C-C bond adjacent to the carbon bearing the hydroxyl group, leading to a resonance-stabilized oxonium ion.[25][26][27][28]

-

Dehydration: The loss of a water molecule (M-18) is a common fragmentation pathway for alcohols.[25][26][27] The presence of multiple hydroxyl groups in this compound can lead to complex fragmentation patterns involving sequential losses of water and various α-cleavages.

-

Visualizations

Experimental Workflow for Spectroscopic Characterization

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H14O3 | CID 7823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. hinotek.com [hinotek.com]

- 5. chem.ucla.edu [chem.ucla.edu]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. fpharm.uniba.sk [fpharm.uniba.sk]

- 8. fpharm.uniba.sk [fpharm.uniba.sk]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. store.astm.org [store.astm.org]

- 11. infinitalab.com [infinitalab.com]

- 12. store.astm.org [store.astm.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. agilent.com [agilent.com]

- 18. ACTTR Inc. - Test and Measure Viscous Substances By FTIR [acttr.com]

- 19. jascoinc.com [jascoinc.com]

- 20. researchgate.net [researchgate.net]

- 21. organomation.com [organomation.com]

- 22. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 23. Sample Introduction | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]

- 24. youtube.com [youtube.com]

- 25. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 26. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. chem.libretexts.org [chem.libretexts.org]

A Deep Dive into the Synthesis of 1,2,6-Hexanetriol: Mechanisms, Kinetics, and Experimental Protocols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,6-Hexanetriol (B48424) is a versatile trihydric alcohol with applications spanning the pharmaceutical, cosmetic, and polymer industries.[1] Its utility as a solvent, humectant, and precursor for polymers like polyesters and polyurethanes drives the demand for efficient and sustainable synthesis routes.[1] This technical guide provides a comprehensive overview of the primary synthesis mechanisms and kinetics for producing this compound, with a focus on detailed experimental protocols and quantitative data to aid researchers in their development efforts.

Key Synthesis Pathways

The production of this compound can be broadly categorized into several key pathways, primarily involving catalytic hydrogenation and, more recently, biocatalytic routes. The most prominent methods include the hydrogenation of derivatives of acrolein dimer and the conversion of biomass-derived platform chemicals such as 5-hydroxymethylfurfural (B1680220) (HMF).

Synthesis from Acrolein Dimer

A well-established industrial method for synthesizing this compound involves the hydrolysis and subsequent hydrogenation of acrolein dimer (3,4-dihydro-2-formyl-2H-pyran).[2] This process, however, can be hindered by catalyst poisoning from high aldehyde concentrations.[2]

Mechanism: The reaction proceeds in two main stages. First, the acrolein dimer undergoes acid-catalyzed hydrolysis in an aqueous solution to form 2-hydroxyadipaldehyde.[2] To circumvent issues with catalyst deactivation, an alternative approach involves reacting the acrolein dimer in an acidic alcoholic solution. This leads to the formation of 2-formyl-6-alkoxytetrahydropyran and its corresponding hemiacetal.[2] Subsequently, water is added to hydrolyze the acetal (B89532) groups, followed by catalytic hydrogenation to yield this compound.[2]

Kinetics: Detailed kinetic studies on this specific pathway are not extensively reported in recent literature. However, the hydrogenation step is typically rapid under optimized conditions.

Experimental Protocol: A typical industrial process involves the following steps:

-

Reaction Setup: A high-pressure autoclave reactor is charged with the acrolein dimer derivative, water, and a hydrogenation catalyst, commonly Raney nickel.[2]

-

Reaction Conditions: The reactor is pressurized with hydrogen to approximately 20 atm and heated to around 140°C.[2]

-

Reaction Monitoring: The reaction is monitored by observing the cessation of hydrogen uptake, which typically occurs within 1.5 hours.[2]

-

Product Isolation: After cooling and depressurization, the catalyst is filtered off. The resulting solution is then purified, often by distillation under reduced pressure, to yield pure this compound with yields reported to be greater than 95%.[2]

Logical Flow for Acrolein Dimer to this compound Synthesis

Caption: Industrial synthesis of this compound from acrolein dimer.

Synthesis from 5-Hydroxymethylfurfural (HMF)

The conversion of HMF, a key biomass-derived platform molecule, represents a more sustainable route to this compound. This pathway typically involves hydrogenation and ring-opening reactions over bifunctional catalysts.

Mechanism: The conversion of HMF to this compound is a multi-step process. The initial step is the hydrogenation of the aldehyde group in HMF to form 2,5-dihydroxymethylfuran (DHF).[3] Subsequently, the furan (B31954) ring in DHF can undergo two competing reactions: complete hydrogenation to form 2,5-bis(hydroxymethyl)tetrahydrofuran (THFDM) or direct ring-opening to yield this compound. The desired pathway is the direct ring-opening of DHF. The selectivity towards this compound versus THFDM is highly dependent on the catalyst and reaction conditions.

Kinetics: Kinetic studies have revealed that the activation energy for the conversion of an intermediate, THFDM, to this compound is higher than that for its formation, suggesting that lower reaction temperatures favor the production of this compound.[3] Specifically, the activation energy for the formation of this compound from a related intermediate was found to be 64.7 kJ mol⁻¹, while the activation energy for the formation of THFDM was 78.7 kJ mol⁻¹.[3]

Catalytic Systems and Performance:

| Catalyst | Precursor | Temperature (°C) | Pressure (MPa H₂) | Time (h) | Conversion (%) | Yield of 1,2,6-HT (%) | Reference |

| Ni-Co-Al Mixed Oxide | HMF | 120 | 4 | 12 | >99 | 64.5 | [4] |

| Pt@Al₂O₃ | HMF | - | - | - | - | 63 | [3] |

| Pt/Hydrotalcite | HMF | 135 | 3 | 24 | >99 | ~35 | [5] |

| Co-promoted Pt/CeO₂ | HMF | 135 | 3 | 24 | >99 | 42 | [5] |

| Rh-ReOₓ/SiO₂ | 1,2,6-HT | 180 | 8 | 20 | 100 | 73 (to 1,6-HDO) | [6] |

Experimental Protocols:

Preparation of Ni-Co-Al Mixed Oxide Catalyst:

-

Co-precipitation: A mixed aqueous solution of Ni(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O, and Al(NO₃)₃·9H₂O is added dropwise to an aqueous solution of Na₂CO₃ and NaOH at a constant pH and temperature.

-

Aging: The resulting slurry is aged for a specified time.

-

Washing and Drying: The precipitate is filtered, washed with deionized water until the pH of the filtrate is neutral, and then dried in an air oven at 100°C for 12 hours to obtain the hydrotalcite-like precursor.

-

Calcination and Reduction: The precursor is calcined in air at 400°C for 4 hours and then reduced in a pure hydrogen flow at 500°C for 4 hours.

-

Passivation: Before exposure to air, the reduced catalyst is passivated in a 1% O₂/N₂ flow.

Hydrogenation of HMF over Ni-Co-Al Mixed Oxide Catalyst:

-

Reactor Setup: A stainless-steel autoclave is charged with the catalyst, HMF, and a solvent (e.g., methanol).

-

Reaction Conditions: The reactor is sealed, purged with hydrogen several times, and then pressurized to the desired pressure (e.g., 4 MPa). The reaction is carried out at a specific temperature (e.g., 120°C) with constant stirring for a set duration (e.g., 12 hours).

-

Product Analysis: After the reaction, the reactor is cooled, and the liquid products are separated from the catalyst by centrifugation. The products are then analyzed by High-Performance Liquid Chromatography (HPLC) equipped with a suitable column (e.g., a Bio-Rad Aminex HPX-87H column) and a refractive index detector.

Reaction Pathway for HMF to this compound

Caption: Key intermediates in the conversion of HMF to this compound.

Biocatalytic Synthesis from Cyclohexane (B81311)

A novel and green approach for the synthesis of related diols, such as 1,6-hexanediol (B165255), involves the biocatalytic conversion of cyclohexane. While not a direct synthesis of this compound, this pathway highlights the potential of enzymatic cascades for producing valuable polyols from simple hydrocarbon precursors.

Mechanism: This process utilizes a microbial consortium, typically composed of engineered E. coli strains, each harboring specific enzymes to carry out a multi-step cascade reaction. The overall transformation involves the hydroxylation of cyclohexane to cyclohexanol, followed by further oxidation and ring-opening to yield a linear diol.[7][8]

Experimental Protocol (General Outline for Biotransformation):

-

Microbial Strain Preparation: Engineered E. coli strains containing the necessary enzymes are cultured and induced to express the target proteins.

-

Reaction Setup: The biotransformation is carried out in a bioreactor containing a suitable buffer, the microbial cells, and a carbon source. Cyclohexane is typically supplied continuously to the reactor.

-

Reaction Conditions: The reaction is maintained at a controlled temperature and pH, with adequate aeration and agitation to ensure efficient mass transfer.

-

Product Extraction and Analysis: The product is extracted from the reaction mixture using an organic solvent and analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow for Biocatalytic Synthesis

Caption: General workflow for the biocatalytic synthesis of diols from cyclohexane.

Conclusion

The synthesis of this compound is achievable through multiple pathways, with the conversion of biomass-derived HMF emerging as a promising sustainable alternative to the traditional acrolein dimer route. The choice of catalyst and the fine-tuning of reaction conditions are critical for achieving high yields and selectivities. Bifunctional catalysts, such as Ni-Co-Al mixed oxides and supported noble metals, have demonstrated significant efficacy in the hydrogenation and ring-opening of HMF. Furthermore, the advent of biocatalytic cascades opens up new avenues for the green production of polyols from simple feedstocks. This guide provides a foundational understanding of the key synthesis mechanisms, kinetic considerations, and detailed experimental protocols to support further research and development in the efficient and sustainable production of this compound.

References

- 1. Recent Advances in the Catalytic Hydroconversion of 5-Hydroxymethylfurfural to Valuable Diols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Recent Advances in the Catalytic Hydroconversion of 5-Hydroxymethylfurfural to Valuable Diols [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 6. researchgate.net [researchgate.net]

- 7. One-pot biosynthesis of 1,6-hexanediol from cyclohexane by de novo designed cascade biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

The Biological Landscape of 1,2,6-Hexanetriol Derivatives: A Field Awaiting Exploration

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of innovation. While 1,2,6-Hexanetriol itself has found applications in various industries due to its properties as a humectant and solvent, a comprehensive body of research detailing the specific biological activities of its derivatives remains surprisingly limited in the public domain. This technical guide aims to provide a transparent overview of the current, albeit sparse, state of knowledge and to highlight the significant opportunities that exist for future investigation into the pharmacological potential of this chemical class.

This compound: The Parent Compound

This compound is a triol, a molecule featuring three hydroxyl (-OH) groups, which impart water solubility and the capacity for hydrogen bonding. Its primary applications have been in cosmetics, as a solvent, and in the synthesis of polymers such as polyesters and polyurethanes.[1][2] Some general biological characteristics of the parent compound have been noted:

-

Low Toxicity: this compound is generally considered to have low toxicity.[2]

-

Antimicrobial Properties: The parent compound has been reported to exhibit some antimicrobial activity, a characteristic attributed to its amphiphilic nature which may disrupt microbial cell membranes.[3]

Derivatives of this compound: An Uncharted Territory in Drug Discovery

Despite the established chemical versatility of alcohols, allowing for the synthesis of a wide array of derivatives such as esters, ethers, and carbamates, there is a notable scarcity of published research focused on the systematic synthesis and biological evaluation of this compound derivatives for therapeutic applications.

Ester Derivatives

The most frequently mentioned derivatives in the available literature are the esters of this compound. However, their described application is predominantly in the field of material science, where they are utilized as plasticizers for polymers like PVC and cellulose (B213188) acetate (B1210297) to improve flexibility.[1][4] There is a significant lack of data on the specific biological activities of these esters, such as their potential as prodrugs, their enzymatic stability, or their interaction with biological targets.

Other Potential Derivatives

Logically, the hydroxyl groups of this compound could serve as synthetic handles to create a diverse library of compounds, including:

-

Ethers: Alkylation of the hydroxyl groups could yield ether derivatives with altered lipophilicity and metabolic stability, potentially influencing their pharmacokinetic and pharmacodynamic properties.

-

Carbamates: Reaction with isocyanates or other reagents could produce carbamate (B1207046) derivatives, a functional group present in numerous approved pharmaceutical agents.

-

Other Functionalizations: The hydroxyl groups could also be converted to amines, halides, or other functionalities, opening up a vast chemical space for exploration.

However, at present, there is a conspicuous absence of research articles in the public domain that systematically explore the synthesis of these potential derivatives and, crucially, their subsequent biological screening.

The Path Forward: A Call for Investigation

The lack of extensive research into the biological activities of this compound derivatives presents a clear and compelling opportunity for the scientific community. The tri-functional nature of the this compound backbone offers a unique scaffold for creating diverse molecular architectures.

To unlock the potential of this chemical class, a structured research approach is necessary. The following workflow outlines a potential path for investigation:

Conclusion

While the core requirements of a detailed technical guide on the biological activity of this compound derivatives, including quantitative data, experimental protocols, and signaling pathways, cannot be fulfilled due to a lack of available primary literature, this overview serves to highlight a significant gap in medicinal chemistry and drug discovery. The this compound scaffold represents a largely unexplored platform for the development of new therapeutic agents. It is our hope that this assessment will stimulate research in this promising area, leading to the generation of the very data that future, more comprehensive guides will be built upon. The field is open for pioneering work that could potentially lead to the discovery of novel bioactive molecules with significant therapeutic impact.

References

1,2,6-Hexanetriol: A Versatile Triol Building Block for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 1,2,6-Hexanetriol (B48424), a trihydric alcohol with two primary and one secondary hydroxyl group, is a versatile and valuable building block in organic synthesis. Its unique trifunctionality allows for the creation of a diverse array of molecular architectures, ranging from polymers and plasticizers to specialty chemicals and potential pharmaceutical intermediates. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound as a foundational component in modern organic chemistry.

Physicochemical and Toxicological Properties

This compound is a clear, viscous, and hygroscopic liquid that is miscible with water and polar organic solvents.[1] It is valued as a substitute for glycerol (B35011) in many applications due to its higher thermal stability and lower hygroscopicity.[1] Toxicological studies indicate that this compound has low toxicity.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄O₃ | |

| Molecular Weight | 134.17 g/mol | |

| Boiling Point | 178 °C @ 5 mmHg | [1][2] |

| Density | 1.109 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.476 | [2] |

| Flash Point | 79 °C (175 °F) | |

| Oral LD₅₀ (rat) | 16 g/kg |

Synthesis of this compound

Industrial Synthesis from Acrolein Dimer

The traditional industrial synthesis of racemic this compound begins with the dimerization of acrolein to form 3,4-dihydro-2-formyl-2H-pyran. This intermediate undergoes acid-catalyzed hydrolysis to yield 2-hydroxyadipaldehyde, which is then catalytically hydrogenated to this compound.[3]

A refined industrial process involves carrying out the reaction in an acidic alcoholic solution. The alcohol adds to the double bond of the acrolein dimer to form 2-formyl-6-alkoxytetrahydropyran, which subsequently forms a hemiacetal.[3] This intermediate mixture is then hydrolyzed and hydrogenated to produce this compound.[3]

Experimental Protocol: Hydrogenation of Acrolein Dimer Intermediate [4]

-

Reaction Setup: An autoclave is charged with a solution of the acrolein dimer intermediate in an alcohol (e.g., isopropanol, ethanol, or methanol) and a catalytic amount of acid (e.g., hydrochloric acid or sulfuric acid).

-

Reaction Conditions: The olefinic unsaturation is first saturated. Then, water is added to the mixture.

-

Hydrogenation: The mixture is hydrogenated in the presence of a Raney nickel catalyst at approximately 140 °C under a hydrogen pressure of 20 atm.

-

Work-up: After the reaction is complete (typically 1.5-2.5 hours), the catalyst is filtered off. The filtrate is neutralized, and the solvents are removed under reduced pressure to yield crude this compound.

-

Purification: The crude product can be purified by distillation.

Yields for this process are reported to be high, often exceeding 95%.[3][4]

Caption: Industrial synthesis of this compound from acrolein.

Synthesis from Renewable Resources

More recently, sustainable routes to this compound have been developed from the biomass-derived platform chemical 5-hydroxymethylfurfural (B1680220) (HMF). The process typically involves hydrogenation of HMF to intermediates like 2,5-bis(hydroxymethyl)furan (BHMF) and 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF), followed by hydrogenolysis to open the furan (B31954) ring and yield this compound. Various catalysts, including rhodium-rhenium and platinum-based systems, have been investigated for this transformation.[3][5]

Caption: Sustainable synthesis of this compound from biomass.

Applications in Organic Synthesis

The presence of one secondary and two primary hydroxyl groups allows for regioselective reactions, making this compound a versatile building block for a range of applications.

Polymer Synthesis

This compound is extensively used as a trifunctional monomer in the synthesis of various polymers, including polyesters, polyurethanes, and alkyd resins.[3] Its ability to act as a cross-linking agent imparts specific properties to the resulting polymers.

This compound can be used in polycondensation reactions with dicarboxylic acids or their derivatives to form branched or cross-linked polyesters. These polyesters can be tailored for various applications, including biodegradable materials.

Experimental Protocol: Synthesis of a Polyester (B1180765) from this compound and Adipoyl Chloride (Interfacial Polycondensation - General Procedure)

-

Aqueous Phase: An aqueous solution of this compound and a base (e.g., sodium hydroxide) is prepared.

-

Organic Phase: A solution of adipoyl chloride in an immiscible organic solvent (e.g., hexane (B92381) or cyclohexane) is prepared.

-

Polymerization: The organic phase is carefully layered on top of the aqueous phase. The polyester forms at the interface of the two layers and can be drawn out as a continuous film or rope.

-

Washing and Drying: The resulting polymer is washed thoroughly with water and then a suitable solvent (e.g., ethanol) to remove unreacted monomers and byproducts, and then dried.

| Monomers | Polymer Type | Key Properties/Applications |

| This compound, Adipoyl Chloride | Cross-linked Polyester | Thermoset materials |

| This compound, Dicarboxylic Acids | Branched Polyesters | Coatings, adhesives |

As a polyol, this compound reacts with diisocyanates to form polyurethanes.[6] The tri-functionality of this compound leads to the formation of cross-linked polyurethane networks, which can result in rigid or flexible foams depending on the other components of the formulation.[6]

Experimental Protocol: Synthesis of a Polyurethane Foam (General Procedure)

-

Premix Preparation: this compound is mixed with other polyols (if any), catalysts (e.g., tertiary amines, organotin compounds), surfactants, and a blowing agent (e.g., water).

-

Polymerization: A diisocyanate (e.g., toluene (B28343) diisocyanate (TDI) or methylene (B1212753) diphenyl diisocyanate (MDI)) is added to the premix and stirred vigorously.

-

Foaming and Curing: The exothermic reaction causes the blowing agent to vaporize (or react to form CO₂ in the case of water), leading to the formation of a foam. The mixture is allowed to rise and cure.

References

- 1. This compound | 106-69-4 [chemicalbook.com]

- 2. scientificlabs.ie [scientificlabs.ie]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. US3773842A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 5. This compound 96 106-69-4 [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

early research on 1,2,6-Hexanetriol discovery and characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,6-Hexanetriol is a trihydric alcohol that has garnered interest due to its versatile properties, finding applications as a solvent, humectant, and a key intermediate in the synthesis of various polymers and specialty chemicals.[1][2][3] Its unique structure, featuring two primary and one secondary hydroxyl group, imparts properties that are in some aspects superior to glycerol, such as greater thermal stability and lower hygroscopicity.[1] This technical guide delves into the early research surrounding the discovery and characterization of this compound, providing a detailed look at its synthesis, physical and chemical properties, and the experimental protocols that were foundational to its understanding.

Discovery and Early Synthesis

The invention of this compound is detailed in U.S. Patent 2,768,213, which describes it as a new and useful trihydric alcohol.[4] Early research focused on establishing a commercially viable synthesis route. The most prominent early method for the production of racemic this compound involves a multi-step process starting from propylene (B89431). This process includes the partial oxidation of propylene to acrolein, followed by the thermal dimerization of acrolein to 3,4-dihydro-2-formyl-2H-pyran (acrolein dimer).[1][4] The acrolein dimer is then converted to this compound through hydrolysis and reduction.[1][4]

An alternative and more direct route involves the acid hydrolysis of the acrolein dimer in a dilute aqueous solution to produce 2-hydroxyadipaldehyde, which is subsequently catalytically hydrogenated to yield this compound.[1] However, this direct route was found to have drawbacks, including the production of a slightly colored product and rapid poisoning of the hydrogenation catalyst due to high aldehyde concentrations.[1]

To circumvent these issues, an improved industrial production method was developed. This process involves dissolving the acrolein dimer in an excess of an alcohol, leading to the addition of the alcohol to the double bond and the formation of an alkoxyaldehyde or its hemiacetal.[1] This intermediate is then simultaneously hydrolyzed and hydrogenated to produce a colorless and odorless this compound with high purity.

More contemporary research has explored the synthesis of this compound from renewable resources, specifically from the platform chemical hydroxymethylfurfural (HMF), which can be derived from carbohydrates.[1]

Characterization and Physical Properties

Early characterization of this compound focused on determining its fundamental physical and chemical properties. It is described as a clear, odorless, viscous, high-boiling, and hygroscopic liquid.[1][3] It is miscible with water and polar organic solvents but immiscible with non-polar solvents like benzene (B151609) and diethyl ether.[1] Compared to glycerol, this compound is more viscous, has a lower density, and is about half as hygroscopic.

Quantitative Data Summary

The following table summarizes the key quantitative data reported in early studies of this compound:

| Property | Value | Reference(s) |

| Molecular Formula | C6H14O3 | [5] |

| Molecular Weight | 134.17 g/mol | [5] |

| Boiling Point | 178 °C at 5 mmHg | [2] |

| 151 °C at 1 mmHg | [4] | |

| Specific Gravity | 1.109 g/mL at 25 °C | [2] |

| 1.1030 at 20/4 °C | [4] | |

| 1.10200 to 1.10500 at 20.00 °C | [6] | |

| Refractive Index | 1.478 at 20 °C | |

| 1.4766 at 20 °C | [4] | |

| 1.47400 to 1.47800 at 20.00 °C | [6] | |

| Viscosity | 2630 centipoises at 20 °C | |

| 1095 centipoises at 30 °C | ||

| 2628 centipoises at 20 °C | [4] | |

| Flash Point | 79 °C (175 °F) (Tag Open Cup) | [4] |

| Solubility | Miscible with water and acetone. <0.2% by weight in octane (B31449) and toluene. |

Experimental Protocols

Synthesis of this compound from Acrolein Dimer (Industrial Method)

This protocol is based on the improved industrial method designed to overcome the limitations of the direct hydrolysis and hydrogenation route.[1]

Materials:

-

2-formyl-3,4-dihydro(2H)pyran (Acrolein Dimer)

-

Methanol (or other suitable alcohol)

-

10 N Hydrochloric Acid (or other acid catalyst)

-

Water

-

Raney Nickel catalyst

-

Hydrogen gas

-

Ion exchange resin (for neutralization)

Procedure:

-

Formation of the Intermediate: Dissolve 250 g of 2-formyl-3,4-dihydro(2H)pyran in one liter of methanol. Acidify the solution with 0.1 cc of 10 N hydrochloric acid. The reaction to saturate the olefinic double bond is carried out at approximately 20°C and takes about four hours.

-

Hydrolysis and Hydrogenation: Dilute the resulting solution with 500 g of water. Transfer the mixture to an autoclave. Add 12.5 g of Raney nickel catalyst. Pressurize the autoclave with hydrogen to 20 atm and heat to 140°C. The hydrogenation is typically complete in about 1.5 hours, indicated by the cessation of hydrogen absorption.[1]

-

Purification: After cooling and depressurizing the autoclave, filter the reaction mixture to remove the Raney nickel catalyst. Neutralize the acidity of the filtrate by passing it over an ion exchange resin.

-

Isolation: Evaporate the solvents (water and methanol) under reduced pressure to obtain practically pure, colorless, and odorless this compound. The reported yield is approximately 98% of the theoretical quantity.

Visualizations

Synthesis Pathway of this compound from Propylene

Caption: Synthesis of this compound from Propylene.

Experimental Workflow for Industrial Production

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 106-69-4 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. US2768213A - 1, 2, 6-hexanetriol - Google Patents [patents.google.com]

- 5. This compound | C6H14O3 | CID 7823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2,6-hexane triol, 106-69-4 [thegoodscentscompany.com]

A Technical Guide to the Solubility of 1,2,6-Hexanetriol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2,6-Hexanetriol in various organic solvents. Due to its unique structure, featuring both a hydrocarbon backbone and multiple hydroxyl groups, this compound exhibits a wide range of solubilities that are critical to its application in pharmaceutical formulations, cosmetics, and industrial processes. This document collates available quantitative and qualitative data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow to guide researchers in their laboratory practices.

Solubility Data of this compound

The solubility of this compound is dictated by its molecular structure, which allows for hydrogen bonding with polar solvents while retaining some characteristics of an organic alkane. The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of common organic solvents.

| Solvent | Solvent Type | Solubility | Temperature (°C) |

| Polar Solvents | |||

| Water | Protic | Miscible[1][2][3][4] | 20[1] |

| Methanol | Protic | Soluble[2][4] | Not Specified |

| Ethanol | Protic | Soluble[5] | Not Specified |

| Acetone | Aprotic | Miscible[1][2][4] | 20[1] |

| Ethers | Aprotic | May dissolve[6] | Not Specified |

| Non-Polar Solvents | |||

| Toluene | Aromatic | < 0.2% by weight[1] | 20[1] |

| Octane | Aliphatic | < 0.2% by weight[1] | 20[1] |

| Benzene | Aromatic | Insoluble/Immiscible[3][7] | Not Specified |

| Diethyl Ether | Aprotic | Immiscible[7] | Not Specified |

| Heptane | Aliphatic | Immiscible[7] | Not Specified |

| Other Solvents | |||

| Ethyl Acetate | Aprotic | Insoluble[3] | Not Specified |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a viscous liquid like this compound in an organic solvent. This method is based on the principles of the isothermal shake-flask method, which is a common technique for determining the saturation solubility of a compound.

Objective: To determine the concentration of this compound in a chosen organic solvent at saturation, under controlled temperature and pressure.

Materials:

-

This compound (high purity grade)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Vials for sample collection

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID))

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed, airtight container. The excess of the solute is crucial to ensure that saturation is reached.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

-

Equilibration:

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. For a viscous substance like this compound, this may take 24 to 72 hours.

-

Periodically, cease agitation and allow the undissolved this compound to settle. Take a small aliquot of the supernatant, filter it, and measure the concentration. Equilibrium is reached when consecutive measurements show no significant change in concentration.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, stop the agitation and allow the solution to stand undisturbed at the constant temperature for at least 24 hours to ensure complete phase separation.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter that has been pre-warmed to the experimental temperature to prevent precipitation.

-

Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC-RID) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Data Analysis and Reporting:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

The solubility is typically reported in units such as g/100 mL, mg/L, or mol/L.

-

The experiment should be repeated at least three times to ensure the reproducibility of the results.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound in an organic solvent.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound | 106-69-4 [chemicalbook.com]

- 3. filab.fr [filab.fr]

- 4. file.yizimg.com [file.yizimg.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Isocyanate and Polyol ASTM Test Methods | SprayFoam Magazine Content - SprayFoamMagazine.com [sprayfoammagazine.com]

- 7. researchgate.net [researchgate.net]

Thermal Decomposition of 1,2,6-Hexanetriol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,6-Hexanetriol is a versatile polyol with applications in pharmaceuticals, cosmetics, and as a chemical intermediate.[1] While it is noted for its higher thermal stability compared to glycerol (B35011), detailed public data on its thermal decomposition profile is scarce.[1] This technical guide synthesizes the available information on the physical and chemical properties of this compound, outlines established methodologies for characterizing the thermal decomposition of polyols, proposes a theoretical decomposition pathway, and presents a comprehensive plan for its experimental investigation.

Introduction

This compound (CAS No. 106-69-4) is a six-carbon tri-hydroxy alcohol, structurally similar to glycerol but with a longer carbon chain.[1] This structural difference imparts properties such as lower hygroscopicity and enhanced stability, making it a valuable ingredient in various formulations.[1] Understanding its behavior at elevated temperatures is crucial for assessing its stability during manufacturing, storage, and in final product formulations, particularly in applications involving heat, such as in the synthesis of polymers like polyurethanes and polyesters.[1] Upon heating to decomposition, it is known to emit acrid smoke and fumes, with hazardous decomposition products identified as carbon monoxide and carbon dioxide.[2][3]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for designing and interpreting thermal decomposition experiments.

| Property | Value | Reference |

| Molecular Formula | C6H14O3 | [4][5] |

| Molecular Weight | 134.17 g/mol | [4][5] |

| Appearance | Colorless to light yellow viscous liquid | [3] |

| Boiling Point | 178 °C @ 5 mmHg | [5][6] |

| Melting Point | 25 - 32 °C | [3] |

| Flash Point | 198 °C (closed cup) | [3][6] |

| Density | 1.109 g/mL at 25 °C | [6] |

| Vapor Pressure | <0.01 mmHg @ 20 °C | [6] |

| Solubility | Miscible with water and polar organic solvents | [1] |

Theoretical Thermal Decomposition Pathways

In the absence of specific experimental data for this compound, a plausible thermal decomposition pathway can be proposed based on the established principles of alcohol and hydrocarbon thermolysis. The decomposition is likely to proceed through a series of dehydration and C-C bond cleavage reactions.

Initial Dehydration: The initial step is expected to be the elimination of water molecules (dehydration), a common reaction for alcohols at elevated temperatures. This can lead to the formation of unsaturated alcohols and diols.

Further Decomposition: Subsequent heating can lead to further dehydration and cleavage of the carbon-carbon bonds, resulting in the formation of a complex mixture of smaller volatile organic compounds, including aldehydes, ketones, and smaller hydrocarbons. At high temperatures, these products can further decompose to form simpler molecules like carbon monoxide, carbon dioxide, and water, consistent with safety data sheet information.

References

A Comparative Analysis of the Hygroscopic Properties of 1,2,6-Hexanetriol and Glycerol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the hygroscopicity of 1,2,6-Hexanetriol and glycerol (B35011), two polyhydric alcohols frequently employed as humectants and plasticizers in the pharmaceutical and cosmetic industries. This document outlines the intrinsic differences in their moisture-absorbing capabilities, presents available comparative data, and details the experimental protocols for evaluating these properties.

Executive Summary

Glycerol, a well-established excipient, is known for its significant hygroscopicity, a property crucial for its function as a humectant in various formulations. This compound, a structurally larger triol, is often considered as a less hygroscopic alternative. While quantitative data for a direct, side-by-side comparison under identical conditions is not extensively available in published literature, a consistent qualitative understanding is that this compound exhibits a lower affinity for water than glycerol. Specifically, it is often cited as being approximately half as hygroscopic as glycerol.[1][2] This difference is attributed to its larger molecular size and higher carbon-to-hydroxyl group ratio, which imparts a more "organic" character, leading to better compatibility with non-polar compounds.[1]

This guide delves into the available data, presents standardized methodologies for hygroscopicity determination, and offers visual representations of these experimental workflows to aid researchers in selecting the appropriate humectant for their specific formulation needs.

Comparative Hygroscopicity Data

Table 1: Physical and Chemical Properties

| Property | This compound | Glycerol |

| Molecular Formula | C6H14O3 | C3H8O3 |

| Molecular Weight | 134.17 g/mol [3] | 92.09 g/mol |

| Appearance | Clear, colorless to light yellow, viscous liquid[4] | Clear, colorless, odorless, syrupy liquid |

| Boiling Point | 178 °C @ 5 mmHg[1] | 290 °C (decomposes) |

| Density | ~1.109 g/mL at 25 °C[4] | ~1.261 g/cm³ at 20 °C |

| Solubility in Water | Miscible[1] | Miscible |

| Hygroscopicity | Hygroscopic[1][4] | Very hygroscopic |

Table 2: Comparative Hygroscopicity

| Feature | This compound | Glycerol |

| Relative Hygroscopicity | Approximately half as hygroscopic as glycerol.[1][2] | High |

| Moisture Absorption Rate | Slower than glycerol | Rapid |

| Equilibrium Moisture Content | Lower than glycerol at a given relative humidity | Higher than glycerol at a given relative humidity |

| Application Notes | Preferred when lower moisture retention is desired to prevent excessive stickiness or potential degradation of moisture-sensitive active pharmaceutical ingredients (APIs). Its "more organic" nature can lead to more compatible mixtures with non-polar compounds.[1] | Widely used for its strong humectant properties in topical formulations to maintain skin hydration and in oral liquids to prevent desiccation.[5][6] |

Experimental Protocols for Determining Hygroscopicity

The hygroscopicity of a substance can be quantitatively determined using several established methods. The two most common techniques are Dynamic Vapor Sorption (DVS) and the static gravimetric method using saturated salt solutions.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the mass of a sample as a function of relative humidity at a constant temperature. It provides detailed information on the sorption and desorption kinetics and the equilibrium moisture content.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-20 mg) is placed into the DVS instrument's microbalance.

-

Drying: The sample is initially dried by exposing it to a stream of dry nitrogen or air (0% RH) until a stable mass is achieved. This initial mass is recorded as the dry mass.

-

Sorption Phase: The relative humidity of the gas stream is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument waits until the sample mass equilibrates (i.e., the rate of mass change is below a defined threshold, for example, 0.0005%/min) before proceeding to the next RH level.[7][8] The mass of the sample is continuously recorded.

-

Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH, and the mass change is again recorded at each step.

-

Data Analysis: The change in mass at each RH step is used to calculate the moisture content as a percentage of the dry mass. The results are plotted as a moisture sorption isotherm (moisture content vs. relative humidity).

Static Gravimetric Method (ASTM E104)

This method involves placing a sample in a sealed chamber with a controlled relative humidity, which is maintained by a saturated salt solution. The change in the sample's mass is measured over time until equilibrium is reached.

Methodology:

-

Preparation of Controlled Humidity Chambers: A series of desiccators or other sealable chambers are prepared. Each desiccator contains a saturated solution of a specific salt, which maintains a known and constant relative humidity at a given temperature.[9][10][11][12] (e.g., Lithium Chloride for ~11% RH, Magnesium Chloride for ~33% RH, Sodium Chloride for ~75% RH, and Potassium Sulfate for ~97% RH at 25°C).

-

Sample Preparation: A known mass of the test substance is accurately weighed into a pre-weighed container.

-

Equilibration: The open container with the sample is placed on a stand inside one of the controlled humidity chambers. The chamber is then sealed.

-

Mass Measurement: At regular intervals, the container is removed from the chamber, quickly sealed, and weighed. The process is repeated until the mass of the sample becomes constant, indicating that it has reached equilibrium with the surrounding atmosphere.

-

Data Collection at Different Humidities: The experiment is repeated for each of the prepared controlled humidity chambers to determine the equilibrium moisture content at different relative humidities.

-

Data Analysis: The equilibrium moisture content at each relative humidity is calculated as the percentage increase in mass from the initial dry mass. These data points are then used to construct a moisture sorption isotherm.

Visualization of Experimental Workflows

To further elucidate the methodologies described above, the following diagrams, created using the DOT language for Graphviz, illustrate the key steps in each experimental protocol.

Figure 1: Workflow for Dynamic Vapor Sorption (DVS) analysis.

Figure 2: Workflow for the static gravimetric method using saturated salt solutions.

Conclusion

The selection between this compound and glycerol as a humectant in pharmaceutical and cosmetic formulations depends critically on the desired level of moisture retention and compatibility with other ingredients. Glycerol remains the industry standard for applications requiring high hygroscopicity. In contrast, this compound, being about half as hygroscopic, presents a valuable alternative for formulations where excessive water absorption could be detrimental. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the hygroscopic properties of these and other excipients, enabling informed decisions in product development. Further studies generating direct comparative data on the moisture sorption isotherms of this compound and glycerol would be of significant value to the scientific community.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. research.aalto.fi [research.aalto.fi]

- 3. This compound | C6H14O3 | CID 7823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. asdlib.org [asdlib.org]

- 6. Quantitative analysis of glycerol accumulation, glycolysis and growth under hyper osmotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. particletechlabs.com [particletechlabs.com]

- 9. store.astm.org [store.astm.org]

- 10. codehub.building.govt.nz [codehub.building.govt.nz]

- 11. standards.globalspec.com [standards.globalspec.com]

- 12. standards.iteh.ai [standards.iteh.ai]

In-Depth Technical Guide: Physicochemical Properties of 1,2,6-Hexanetriol (CAS 106-69-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1,2,6-Hexanetriol (B48424) (CAS 106-69-4), a versatile triol with significant applications in the pharmaceutical, cosmetic, and polymer industries. This document is intended to be a core resource for researchers and professionals engaged in drug development and formulation, offering detailed data, experimental methodologies, and visual representations of its chemical behavior.

Core Physicochemical Data

This compound is a clear, odorless, and viscous hygroscopic liquid.[1] It is miscible with water and polar organic solvents, but immiscible with non-polar solvents like benzene (B151609) and diethyl ether.[1] The following tables summarize the key physicochemical data for this compound.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄O₃ | [2] |

| Molecular Weight | 134.17 g/mol | [2] |

| Appearance | Clear, colorless to light yellow, viscous liquid | [3] |

| Odor | Odorless | [3] |

| Density | 1.11 g/cm³ (at 20 °C) | [2] |

| Melting Point | -30 °C to 32 °C | [2][4] |

| Boiling Point | 178 °C (at 6.5 hPa) | [2] |

| Refractive Index | 1.476 (at 20 °C) | [5] |

Thermal and Safety Properties

| Property | Value | Reference |

| Flash Point | 195 °C | [2] |

| Vapor Pressure | 0.01 hPa (at 20 °C) | [2] |

| Vapor Density | 4.63 (Air = 1) | [6] |

| Stability | Stable under recommended storage conditions.[4] Combustible. | [5] |

| Incompatibilities | Strong oxidizing agents, acid anhydrides, acid chlorides.[5] | [5] |

Solubility and Partitioning

| Property | Value | Reference |

| Water Solubility | Miscible | [7] |

| logP (Octanol/Water Partition Coefficient) | -0.77 | [3] |

| pH | 4.5 - 7.5 (300 g/L in H₂O at 25 °C) | [2] |

Experimental Protocols

The determination of the physicochemical properties of chemical substances is governed by internationally recognized standards to ensure consistency and comparability of data. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals are the primary reference for these experimental protocols.[2][6][8][9][10] These guidelines provide detailed methodologies for a wide range of physical and chemical property measurements.

For the properties listed above, the following OECD guidelines would be the standard methodologies employed:

-

Melting Point: OECD Guideline 102 (Melting Point/Melting Range)

-

Boiling Point: OECD Guideline 103 (Boiling Point)

-

Water Solubility: OECD Guideline 105 (Water Solubility)

-

Vapor Pressure: OECD Guideline 104 (Vapour Pressure)

-

Partition Coefficient (n-octanol/water): OECD Guideline 107 (Partition Coefficient (n-octanol/water): Shake Flask Method) or OECD Guideline 117 (Partition Coefficient (n-octanol/water), HPLC Method)

-

Density: OECD Guideline 109 (Density of Liquids and Solids)

-

Flash Point: Methods are described in various international standards (e.g., ISO 2719) and referenced in safety testing guidelines.

These protocols detail the specific apparatus, procedures, and data analysis required to obtain accurate and reliable physicochemical data. Researchers should refer to the specific OECD guideline documents for comprehensive instructions on performing these experiments.

Chemical Synthesis and Applications

This compound is a trifunctional molecule with two primary and one secondary hydroxyl group, making it a valuable intermediate in various chemical syntheses.[1]

Synthesis of this compound

A common industrial synthesis route for this compound starts from the acrolein dimer (3,4-dihydro-2-formyl-2H-pyran).[1][4] The process involves the hydrolysis of the acrolein dimer followed by catalytic hydrogenation.[1][11]

Application as a Crosslinking Agent

The three hydroxyl groups of this compound allow it to function as a crosslinking agent in the synthesis of polymers such as polyesters and polyurethanes.[1][7] This crosslinking imparts desirable properties like increased strength, stability, and rigidity to the polymer matrix.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 3. This compound | C6H14O3 | CID 7823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US3773842A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 5. This compound | 106-69-4 [chemicalbook.com]

- 6. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. search.library.brandeis.edu [search.library.brandeis.edu]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. US2768213A - 1, 2, 6-hexanetriol - Google Patents [patents.google.com]

Methodological & Application

Application Note: 1,2,6-Hexanetriol as a Cross-linking Agent in Polyurethane Foam Synthesis

Introduction

1,2,6-Hexanetriol is a trifunctional alcohol utilized as a polyol and cross-linking agent in the synthesis of polyurethanes.[1] Its molecular structure, featuring two primary and one secondary hydroxyl group, allows it to form a three-dimensional network structure essential for the properties of both flexible and rigid polyurethane foams.[1][2] Compared to the more common triol, glycerol, this compound offers several advantages, including improved thermal stability and lower hygroscopicity, making it a suitable alternative in various applications.[1] This application note provides a detailed protocol for the synthesis of polyurethane foam using this compound and summarizes the key performance characteristics.

Key Advantages of this compound in Polyurethane Foams:

-

Enhanced Thermal Stability: Polyurethanes formulated with this compound can exhibit improved resistance to thermal degradation.

-

Lower Hygroscopicity: The reduced tendency to absorb moisture can lead to better dimensional stability and performance in humid environments.[1]

-

Versatility: It can be employed in the production of both flexible and rigid polyurethane foams.[2]

-

Good Plasticizing Properties: Esters derived from this compound are effective plasticizers, which can be beneficial for tailoring the flexibility of the final foam product.[3]

Data Presentation

The following table summarizes the quantitative data from a comparative study of shape memory polymer foams synthesized using this compound versus glycerol. This data highlights the influence of the cross-linker on the final properties of the polyurethane foam.

| Property | This compound Foam | Glycerol Foam |

| Young's Modulus (kPa) | 390 ± 30 | 130 ± 30 |

| Shape Fixity (%) | 98.02 ± 1.5 | 99.2 ± 0.2 |

| Shape Recovery (%) | 98.3 ± 0.3 | 99.3 ± 0.8 |

| Axial Pore Size (µm) | 957 ± 82 | 1404 ± 121 |

| Transverse Pore Size (µm) | 580 ± 47 | 1107 ± 69 |

Data sourced from a study on biostable shape memory polymer foams.[4]

Experimental Protocols

This protocol describes a general method for the synthesis of polyurethane foam using this compound as a cross-linking agent. The specific ratios of reactants can be adjusted to achieve desired foam properties (e.g., density, rigidity).

Materials:

-

Polyether polyol (e.g., Voranol 4730)[5]

-

This compound (cross-linker)[4]

-

Diisocyanate (e.g., Toluene diisocyanate (TDI) 80/20 mixture, or Methylene diphenyl diisocyanate (MDI))[5][6]

-

Amine catalyst (e.g., Aricat AA 805)[5]

-

Tin catalyst (e.g., Liocat 29 - stannous octoate)[5]

-

Surfactant (e.g., Niax L-540)[5]

-

Blowing agent (e.g., distilled water)[5]

Procedure:

-

Preparation of the Polyol Mixture (Component A):

-

In a suitable container (e.g., a 300 mL polypropylene (B1209903) cup), combine the polyether polyol, this compound, distilled water (blowing agent), surfactant, and amine catalyst.[6]

-

Mix the components thoroughly using a mechanical stirrer at approximately 2000 rpm for 60 seconds to ensure a homogeneous mixture.[6]

-

Add the tin catalyst to the mixture and continue stirring for an additional 30 seconds.[6]

-

-

Foaming Reaction:

-

Add the diisocyanate (Component B) to the polyol mixture. The ratio of isocyanate to polyol (and other hydroxyl-containing components) is a critical parameter that influences the foam's properties.[7]

-

Immediately mix vigorously for 6-10 seconds.[6]

-

Quickly pour the reacting mixture into a mold (e.g., a 10 cm edge wooden cubic box).[6]

-

-

Curing:

-

Allow the foam to rise freely in the mold. The cream time (start of bubble formation) and gelation time (end of foam rise) should be recorded.[8]

-

Let the foam cure at room temperature for at least 24 hours to allow the polymerization reactions to complete.[6]

-

For some applications, a post-curing step at an elevated temperature (e.g., 100°C for 6 hours) may be beneficial.[8]

-

-

Characterization:

-

After curing, the foam can be removed from the mold and characterized for its physical and mechanical properties, such as density, compressive strength, and cell structure.

-

Mandatory Visualization

The following diagrams illustrate the general signaling pathway of polyurethane formation and the experimental workflow for its synthesis.

Caption: Chemical reaction pathway for polyurethane foam synthesis.

Caption: Experimental workflow for polyurethane foam synthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. US2768213A - 1, 2, 6-hexanetriol - Google Patents [patents.google.com]

- 4. Shape Memory Polymer Foams Synthesized Using Glycerol and Hexanetriol for Enhanced Degradation Resistance [mdpi.com]

- 5. redalyc.org [redalyc.org]

- 6. scielo.br [scielo.br]

- 7. scribd.com [scribd.com]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

Application Note: Quantitative Analysis of 1,2,6-Hexanetriol in Complex Mixtures by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note details a robust and reliable method for the quantitative analysis of 1,2,6-Hexanetriol in complex mixtures, such as cosmetic formulations and industrial products. Due to the low volatility and high polarity of this compound, a derivatization step is required to facilitate its analysis by gas chromatography. This protocol employs a silylation reaction to convert this compound into its more volatile trimethylsilyl (B98337) (TMS) ether derivative, enabling accurate and sensitive quantification by Gas Chromatography-Mass Spectrometry (GC-MS). The method is suitable for quality control, formulation development, and research applications.

1. Introduction